5-Bromo-2-(pyridin-3-ylmethoxy)pyridine 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 331809-15-5
VCID: VC7881056
InChI: InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
SMILES: C1=CC(=CN=C1)COC2=NC=C(C=C2)Br
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine

CAS No.: 331809-15-5

Cat. No.: VC7881056

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine - 331809-15-5

Specification

CAS No. 331809-15-5
Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
IUPAC Name 5-bromo-2-(pyridin-3-ylmethoxy)pyridine
Standard InChI InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
Standard InChI Key LCSRBILHRZGDOR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)COC2=NC=C(C=C2)Br
Canonical SMILES C1=CC(=CN=C1)COC2=NC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a substituted pyridine derivative with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol. The compound features a pyridine ring substituted at the 2-position with a methoxy group linked to a second pyridinyl moiety and at the 5-position with a bromine atom. This arrangement confers unique electronic properties, as the bromine atom enhances electrophilic reactivity while the methoxy group influences solubility and hydrogen-bonding potential.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.331809-15-5
Molecular FormulaC₁₁H₉BrN₂O
Molecular Weight265.11 g/mol
IUPAC Name5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Key Functional GroupsBromine, Methoxy, Pyridinyl

Spectroscopic and Crystallographic Insights

Infrared (IR) spectroscopy of related bromopyridine derivatives reveals characteristic absorption bands for C-Br stretching at 550–650 cm⁻¹ and C-N pyridine vibrations near 1600 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra typically show signals for aromatic protons in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to coupling between adjacent protons . While crystallographic data for this specific compound remains limited, analogous structures exhibit planar pyridine rings with bond angles consistent with sp² hybridization.

Synthetic Methodologies

Reaction Pathways and Catalysis

The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine involves multi-step protocols starting from simpler pyridine precursors. A common approach utilizes Ullmann-type coupling or Buchwald-Hartwig amination to introduce the methoxy-pyridinyl group. Key steps include:

  • Bromination: Direct electrophilic substitution on 2-methoxypyridine using bromine in acetic acid.

  • Coupling: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-bromo-2-methoxypyridine and pyridin-3-ylboronic acid.

Recent advances employ copper(I) iodide as a catalyst with potassium carbonate in isopropyl alcohol, achieving yields exceeding 70% under optimized conditions . Solvent selection critically impacts reaction efficiency, with dimethylformamide (DMF) and toluene preferred for their ability to stabilize intermediates.

Table 2: Optimal Synthetic Conditions

ParameterCondition
CatalystPd(PPh₃)₄ or CuI
SolventDMF/Toluene
Temperature80–110°C
Reaction Time12–24 hours
Yield65–78%

Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95%. Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 265.02 ([M+H]⁺), consistent with the molecular formula .

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

The compound’s bromine atom serves as a reactive site for further functionalization, enabling:

  • Cross-coupling reactions to generate biaryl structures via Suzuki or Stille couplings.

  • Nucleophilic aromatic substitution with amines or thiols to produce diverse analogs .

These transformations are pivotal in constructing pharmacophores for kinase inhibitors and antiviral agents, where pyridine motifs are prevalent.

Emerging Research Directions

Computational Modeling and Drug Design

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity suitable for electrophilic substitution. Molecular docking studies with cyclooxygenase-2 (COX-2) suggest favorable binding (ΔG = -8.2 kcal/mol) via hydrogen bonds with Ser530 and hydrophobic interactions with Val349 .

Catalytic and Materials Science Applications

The compound’s rigid pyridine framework makes it a candidate for:

  • Metal-organic frameworks (MOFs): As a bridging ligand for constructing porous materials.

  • Organocatalysts: Functionalization with chiral groups could enable asymmetric synthesis.

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